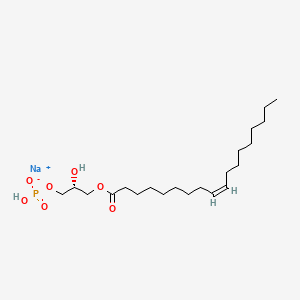

(Rac)-1-Oleoyl lysophosphatidic acid sodium

説明

特性

IUPAC Name |

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-JGSYTFBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041061 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325465-93-8 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-1-Oleoyl Lysophosphatidic Acid Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-1-Oleoyl-sn-glycero-3-phosphate, sodium salt, hereafter referred to as 1-Oleoyl-LPA, is a prominent and biologically active member of the lysophosphatidic acid (LPA) family of signaling phospholipids. LPA species are involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[1][2][3] As one of the most abundant and commonly studied forms of LPA, 1-Oleoyl-LPA serves as a critical tool for investigating the intricate signaling networks governed by this class of lipids.[4][5] This technical guide provides an in-depth overview of the mechanism of action of 1-Oleoyl-LPA, with a focus on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Note: In much of the scientific literature, "1-Oleoyl-LPA" is used to refer to the racemic mixture, (Rac)-1-Oleoyl lysophosphatidic acid. The data and mechanisms described herein are based on studies using 1-Oleoyl-LPA and are considered representative of the racemic form.[6][7]

Core Mechanism of Action: Engagement of LPA Receptors

The biological effects of 1-Oleoyl-LPA are primarily mediated through its interaction with a family of at least six cognate G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][4][5] These receptors are members of the endothelial differentiation gene (EDG) family (LPA₁₋₃) and the purinergic P2Y receptor family (LPA₄₋₆).[3][4] 1-Oleoyl-LPA is an endogenous agonist for several of these receptors, with a particularly strong affinity for LPA₁ and LPA₂.[5][8][9]

Upon binding of 1-Oleoyl-LPA, the LPA receptors undergo a conformational change, enabling them to couple with and activate heterotrimeric G proteins. The specific downstream signaling pathways activated depend on the receptor subtype and the complement of G proteins expressed in a given cell type. The primary G protein families coupled to LPA receptors are Gαi/o, Gαq/11, Gα12/13, and Gαs.[1][4]

Key Signaling Pathways Activated by 1-Oleoyl-LPA

The activation of these G protein families by 1-Oleoyl-LPA initiates a cascade of intracellular signaling events:

-

Gαq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1][10]

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gαi/o can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and certain PLC isoforms.[1][4]

-

Gα12/13 Pathway: This pathway is primarily linked to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.[1][2]

-

Gαs Pathway: While less common for LPA₁₋₃, LPA₄ can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[4]

These primary signaling events converge on downstream effector kinases, such as the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2), and the PI3K/Akt pathway, which are central regulators of cell proliferation, survival, and metabolism.[1][11][12]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and functional potency of 1-Oleoyl-LPA have been quantified in various assay systems. The following tables summarize key quantitative data for the interaction of 1-Oleoyl-LPA with its primary receptors.

| Receptor | Ligand | Assay Type | Kd (nM) | Cell Line/System | Reference(s) |

| LPA₁ | 1-Oleoyl-LPA | Backscattering Interferometry | 0.87 ± 0.37 | B103 rat neuroblastoma cells | [13] |

| LPA₁ | 1-Oleoyl-LPA | Free-Solution Assay with Compensated Interferometric Reader | 2.08 ± 1.32 | Human LPA₁ in nanovesicles | [1] |

| LPA₄ | 1-Oleoyl-LPA | Radioligand Binding | ~45 | RH7777 rat hepatoma cells | [2][14] |

Table 1: Binding Affinities (Kd) of 1-Oleoyl-LPA for LPA Receptors.

| Receptor | Ligand | Assay Type | EC₅₀ (nM) | Cell Line/System | Reference(s) |

| LPA₁ | 1-Oleoyl-LPA | Calcium Mobilization | 146 ± 74 | B103 cells expressing human LPA₁ | [15] |

| LPA₁ | 1-Oleoyl-LPA | Calcium Mobilization | ~56 | CHO cells expressing human LPA₁ | [16] |

| LPA₂ | 1-Oleoyl-LPA | Calcium Mobilization | ~10.7 | CHO cells expressing human LPA₂ | [16] |

| LPA₃ | 1-Oleoyl-LPA | Calcium Mobilization | 300 ± 40 | HEK293 cells expressing LPA₃ | [10][17] |

| LPA₃ | 1-Oleoyl-LPA | ERK1/2 Phosphorylation | 290 | HEK293 cells expressing LPA₃ | [17] |

| LPA₆ | 1-Oleoyl-LPA | [³⁵S]GTPγS Binding | ~1000 | RH7777 cells expressing p2y5/LPA₆ | [18] |

Table 2: Functional Potency (EC₅₀) of 1-Oleoyl-LPA in Cellular Assays.

Experimental Protocols

The elucidation of the mechanism of action of 1-Oleoyl-LPA relies on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

Receptor Binding Assay ([³⁵S]GTPγS)

This assay measures the activation of G proteins coupled to LPA receptors upon agonist binding.

1. Membrane Preparation:

- Culture cells expressing the LPA receptor of interest to high confluency.

- Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, and protease inhibitors).

- Homogenize the cells using a Dounce or Polytron homogenizer.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and debris.

- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5), GDP (to a final concentration of 10-30 µM), and the cell membrane preparation (5-20 µg of protein per well).[11][14]

- Add varying concentrations of 1-Oleoyl-LPA. For non-specific binding, add a high concentration of unlabeled GTPγS.

- Pre-incubate the plate at 30°C for 15-30 minutes.[14]

- Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.[14]

- Incubate at 30°C for 60 minutes with gentle agitation.[14]

- Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.[14]

- Wash the filters multiple times with ice-cold wash buffer.

- Quantify the bound radioactivity using a scintillation counter.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled LPA receptors.

1. Cell Preparation:

- Seed cells expressing the LPA receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.[2][4]

- Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.[4]

- Gently wash the cells with assay buffer to remove excess dye.[4]

2. Assay Performance:

- Prepare a separate 96-well plate with serial dilutions of 1-Oleoyl-LPA at a concentration 2-5 times the final desired concentration.

- Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated injection system.

- Set the instrument to record fluorescence intensity over time (e.g., excitation at ~490 nm, emission at ~525 nm).[4]

- Establish a baseline fluorescence reading for 10-20 seconds.[4]

- The instrument then injects the 1-Oleoyl-LPA solutions into the corresponding wells of the cell plate.

- Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.[4]

- The change in fluorescence intensity is proportional to the increase in intracellular calcium.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway.

1. Cell Treatment:

- Culture cells to 80-90% confluency and then serum-starve for 12-24 hours to reduce basal ERK phosphorylation.[19]

- Stimulate the cells with various concentrations of 1-Oleoyl-LPA for a short duration (typically 5-15 minutes).[19]

2. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation and collect the supernatant.

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

- Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Migration Assays

1. Wound Healing (Scratch) Assay:

- Seed cells in a multi-well plate and grow to a confluent monolayer.[1]

- Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[1]

- Wash the wells with PBS to remove detached cells and debris.[1]

- Replace the medium with fresh medium containing 1-Oleoyl-LPA at the desired concentrations.

- Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

- Quantify the rate of wound closure by measuring the change in the area of the cell-free gap over time using image analysis software.

2. Transwell (Boyden Chamber) Assay:

- Place a Transwell insert with a porous membrane into the well of a multi-well plate.

- Add medium containing 1-Oleoyl-LPA as a chemoattractant to the lower chamber.[18]

- Seed a suspension of serum-starved cells into the upper chamber of the insert.[18]

- Incubate the plate for a period sufficient to allow cell migration (typically 4-24 hours).

- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18]

- Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[18]

- Count the number of stained cells in several fields of view under a microscope to quantify cell migration.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: 1-Oleoyl-LPA Signaling Pathways.

Caption: Calcium Mobilization Assay Workflow.

Caption: Transwell Cell Migration Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPA3: Pharmacodynamic Differences Between Lysophosphatidic Acid and Oleoyl-Methoxy Glycerophosphothionate: Biased Agonism, Two Sites [mdpi.com]

- 8. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. “Crystal” clear? Lysophospholipid receptor structure insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysophosphatidic acid, but not phosphatidic acid, is a potent Ca2(+)-mobilizing stimulus for fibroblasts. Evidence for an extracellular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]

1-Oleoyl Lysophosphatidic Acid Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl lysophosphatidic acid (18:1 LPA), a prominent bioactive phospholipid, plays a critical role in the initiation, progression, and metastasis of various cancers.[1][2] Acting as a potent signaling molecule, LPA exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[3][4] This technical guide provides an in-depth exploration of the core signaling pathways initiated by 1-oleoyl LPA in cancer cells, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of the signaling cascades.

Core Signaling Pathways

1-Oleoyl LPA activates at least six cognate GPCRs, LPAR1 through LPAR6, which couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[5][6] These pathways are integral to cancer cell proliferation, survival, migration, and invasion.

Key Downstream Signaling Cascades:

-

PI3K/Akt Pathway: Activation of this pathway, often through Gαi/o, is a central mechanism by which LPA promotes cancer cell survival, proliferation, and resistance to therapy.[7][8]

-

MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade, another critical proliferation and survival pathway, is frequently activated by LPA signaling, contributing to tumorigenesis.[9][10]

-

Rho/ROCK Pathway: Primarily coupled to Gα12/13, the Rho/ROCK pathway is a master regulator of cytoskeletal rearrangements, focal adhesion formation, and cell motility, driving cancer cell invasion and metastasis.[11][12]

-

PLC/PKC Pathway: Activation of Phospholipase C (PLC) by Gαq/11 leads to the generation of second messengers that activate Protein Kinase C (PKC), influencing a variety of cellular processes including proliferation and migration.[13]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in cancer cell proliferation, survival, and inflammation, and its activation has been shown to be modulated by LPA signaling.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of 1-oleoyl LPA on cancer cells, providing a comparative overview for experimental design and data interpretation.

| Parameter | Cancer Cell Line(s) | 1-Oleoyl LPA Concentration | Observed Effect | Citation(s) |

| Proliferation | HCT-116 (Colon) | 10 µM | Increased cell number after 24, 48, and 72 hours. | [4] |

| MDA-MB-231 (Breast) | 10 µM | No significant effect on proliferation after 24 or 48 hours. | [7] | |

| Migration | SGC-7901 (Gastric) | 15 µM | Maximum wound healing rate and increased transmembrane cells. | [16] |

| MDA-MB-231 (Breast) | 0.1, 1, 5, 10, 50 µM | Dose-dependent increase in wound closure, with a 30-fold increase in transwell migration at 10 µM. | [7] | |

| Human Lymphatic Endothelial Cells | 5 µmol/L | Significant increase in cell migration. | [17] | |

| Invasion | SGC-7901 (Gastric) | 15 µM | Significantly increased number of transmembrane cells through Matrigel. | [16] |

| Gene Expression | OCMI91s (Ovarian) | 5 µM | Upregulation of genes related to cell migration (e.g., THBS1, IL6, CCL20). | [18] |

| MRC-5, HLF-a (Fibroblasts) | 10 µM | Upregulation of B7-H3 expression. | [19] | |

| Protein Phosphorylation | HCT-116 (Colon) | 10 µM | Increased STAT3 phosphorylation after 5-15 minutes. | [4] |

| A549 (Lung) | 10 µM | Rapid phosphorylation of STAT3. | [20] |

Table 1: Effects of 1-Oleoyl LPA on Cancer Cell Functions

| Inhibitor | Target(s) | Cancer Cell Line(s) | IC50 / Ki | Observed Effect | Citation(s) |

| Ki16425 | LPAR1, LPAR3 | Rat Hepatic Stellate Cells | IC50 = 0.16 µM (LPA1) | Inhibition of LPA-induced intracellular calcium influx. | [21] |

| LPAR1, LPAR2, LPAR3 | RH7777 cells | Ki = 0.34 µM (LPAR1), 6.5 µM (LPAR2), 0.93 µM (LPAR3) | Competitive antagonism. | [21] | |

| Debio 0719 | LPAR1, LPAR3 | Human LPAR1-expressing Chem-1 cells | IC50 = 60 nM (LPAR1), 660 nM (LPAR3) | Inhibition of LPA-stimulated calcium flux. | [3][9] |

| LPA2 Antagonist 1 | LPAR2 | Not specified | IC50 = 17 nM | Potent and selective inhibition. | [1] |

Table 2: Inhibitors of LPA Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate 1-oleoyl LPA signaling in cancer cells.

Transwell Migration and Invasion Assay

This assay is used to quantify the chemotactic migration and invasion of cancer cells in response to LPA.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Cancer cells of interest

-

Serum-free culture medium

-

1-Oleoyl LPA

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

Protocol:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Serum-starve the cells overnight in serum-free medium.

-

(For Invasion Assay Only): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell insert membrane with the Matrigel solution and allow it to solidify at 37°C.

-

Assay Setup: Add serum-free medium containing the desired concentration of 1-oleoyl LPA (e.g., 10 µM) to the lower wells of the 24-well plate.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and add the cell suspension (e.g., 2 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 24 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently remove the non-migrated/invaded cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20-30 minutes.

-

Imaging and Quantification: Wash the inserts with water. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields.[1][12][16]

Western Blot for Phosphorylated Proteins (e.g., p-ERK, p-STAT3)

This method is used to detect the activation of specific signaling proteins by analyzing their phosphorylation status.

Materials:

-

Cancer cells of interest

-

1-Oleoyl LPA

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Serum-starve the cells and then treat with 1-oleoyl LPA for the desired time (e.g., 5-15 minutes for rapid phosphorylation events). Place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent.

-

-

Stripping and Reprobing: To normalize the phosphorylated protein signal, the membrane can be stripped of the antibodies and re-probed with a primary antibody for the total protein (e.g., anti-total-ERK).[10][22][23][24]

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA released from dying cancer cells after chemotherapy inactivates Hippo signaling and promotes pancreatic cancer cell repopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. corning.com [corning.com]

- 13. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic Acid Receptor Signaling in the Human Breast Cancer Tumor Microenvironment Elicits Receptor-Dependent Effects on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophosphatidic Acid Induces Lymphangiogenesis and IL-8 Production in Vitro in Human Lymphatic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of 1-Oleoyl Lysophosphatidic Acid in Cellular Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl lysophosphatidic acid (1-oleoyl LPA) is a bioactive phospholipid that has emerged as a critical signaling molecule regulating a myriad of cellular processes. As a prominent member of the lysophosphatidic acid family, its influence on cell proliferation and differentiation is of paramount interest in fields ranging from developmental biology to oncology and regenerative medicine. This technical guide provides a comprehensive overview of the mechanisms of action of 1-oleoyl LPA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways, to serve as an in-depth resource for the scientific community.

Introduction

Lysophosphatidic acid (LPA) species, with 1-oleoyl LPA being a particularly abundant and well-studied isoform, are generated in various biological fluids and tissues through the enzymatic activity of autotaxin on lysophosphatidylcholine. 1-oleoyl LPA exerts its pleiotropic effects primarily through a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1 through 6 (LPAR1-6). The activation of these receptors initiates a cascade of intracellular signaling events that ultimately dictate cellular fate, driving processes of proliferation and differentiation in a cell-type and context-dependent manner. Understanding the intricacies of 1-oleoyl LPA signaling is crucial for elucidating fundamental biological processes and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth and differentiation.

Data Presentation: Quantitative Effects of 1-Oleoyl LPA

The cellular response to 1-oleoyl LPA is exquisitely dose-dependent. The following tables summarize the quantitative effects of 1-oleoyl LPA on cell proliferation and differentiation across various cell types.

Table 1: Dose-Dependent Effects of 1-Oleoyl LPA on Cell Proliferation

| Cell Line | Assay Type | 1-Oleoyl LPA Concentration | Observed Effect | Reference |

| DLD1 (Human Colon Carcinoma) | MTS Assay | 20 nM | Significant growth stimulation | [1] |

| DLD1 (Human Colon Carcinoma) | MTS Assay | 20 µM | 3.2 ± 0.1-fold increase in proliferation compared to control | [1] |

| HCT116 (Human Colon Carcinoma) | Crystal Violet Staining | 10 µM (48h) | Significant increase in relative cell number | [2] |

| LS174T (Human Colon Carcinoma) | Cell Proliferation Assay | Dose-dependent | Increased cell number | [3] |

| 211H (Malignant Pleural Mesothelioma) | MTT Assay | Dose-dependent (up to 20 µM) | Increased proliferation | [4] |

| H28 (Malignant Pleural Mesothelioma) | MTT Assay | Dose-dependent (up to 20 µM) | Increased proliferation | [4] |

| Mouse Embryonic Fibroblasts (MEFs) | DNA Synthesis Assay | 5 µM | ~40% of the level induced by 10% serum | [5] |

| Rat Hepatic Stellate Cells | DNA Synthesis Assay | Not specified | Increased DNA synthesis | [6] |

Table 2: Quantitative Effects of 1-Oleoyl LPA on Cell Differentiation

| Cell Type | Differentiation Outcome | 1-Oleoyl LPA Concentration | Key Marker/Observation | Reference |

| Rat Embryonic Neural Stem Cells | Oligodendrocyte differentiation | 1.0 µM | 32.6% of total cells were oligodendrocytes (vs. 8.5% in control) | [7] |

| Human Adipose-derived Mesenchymal Stem Cells | Myofibroblast differentiation | 5 µM (4 days) | Increased α-SMA expression | [8][9] |

| Human Embryonic Stem Cell-derived Neural Stem Cells | Inhibition of neuronal differentiation | Not specified | Inhibition of neurosphere formation | [8][10] |

| Mouse Intestinal Organoids | Goblet, Paneth, and Enteroendocrine cell differentiation | Not specified | Increased numbers of Muc2+, Lys+, and CgA+ cells | [11] |

| Bone Marrow-derived Mesenchymal Stem Cells | Myofibroblast differentiation | Not specified | Increased α-SMA expression | [12][13] |

Signaling Pathways of 1-Oleoyl LPA

1-oleoyl LPA initiates a complex network of intracellular signaling cascades upon binding to its cognate LPA receptors. The specific downstream effects are largely determined by the receptor subtype expressed on the cell surface and the G protein to which it couples.

Proliferation Signaling

The proliferative effects of 1-oleoyl LPA are predominantly mediated through the activation of Gαi/o, Gαq/11, and Gα12/13 proteins. These pathways converge on the activation of key mitogenic signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the upregulation of cyclins and cell cycle progression. The Rho/ROCK pathway also plays a significant role in LPA-induced proliferation in some cancer cells, often in cooperation with other pathways like STAT3.

Figure 1: Signaling pathways of 1-oleoyl LPA in cell proliferation.

Differentiation Signaling

The role of 1-oleoyl LPA in cell differentiation is highly context-specific. For instance, in neural stem cells, LPA can either promote differentiation into oligodendrocytes or inhibit neuronal differentiation, depending on the specific receptor subtypes and signaling pathways activated. In mesenchymal stem cells, LPA is a potent inducer of myofibroblast differentiation, a process critically dependent on the Rho/ROCK signaling axis and the subsequent expression of α-smooth muscle actin (α-SMA). Additionally, 1-oleoyl LPA has been identified as a ligand for the intracellular receptor PPARγ, adding another layer of complexity to its role in regulating gene expression related to differentiation.

Figure 2: Signaling pathways of 1-oleoyl LPA in cell differentiation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following section provides protocols for key experiments used to investigate the effects of 1-oleoyl LPA.

Cell Proliferation Assessment using MTS Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

1-oleoyl LPA (sodium salt)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

-

Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Serum Starvation (Optional): To synchronize the cell cycle and reduce the effects of serum growth factors, aspirate the medium and replace it with serum-free or low-serum medium for 12-24 hours.

-

LPA Treatment: Prepare serial dilutions of 1-oleoyl LPA in the appropriate medium. Aspirate the starvation medium and add 100 µL of the LPA-containing medium to the respective wells. Include a vehicle control (medium with the same solvent concentration used for LPA).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the medium-only wells from all other values. Express the results as a fold change or percentage relative to the vehicle control.

Western Blotting for Signaling Protein Activation

This technique is used to detect and quantify the phosphorylation (activation) of key signaling proteins.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

1-oleoyl LPA

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells as described above. Treat the cells with 1-oleoyl LPA at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Myofibroblast Differentiation Assay

This assay assesses the differentiation of mesenchymal stem cells (MSCs) into myofibroblasts by detecting the expression of α-smooth muscle actin (α-SMA).

Materials:

-

Mesenchymal stem cells (e.g., adipose-derived or bone marrow-derived)

-

Culture plates or chamber slides

-

MSC growth medium

-

Differentiation medium (basal medium with 1-oleoyl LPA, e.g., 5 µM)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed MSCs onto culture plates or chamber slides at an appropriate density.

-

LPA Treatment: Once the cells are adherent, replace the growth medium with differentiation medium containing 1-oleoyl LPA. Culture for 4-7 days, changing the medium every 2-3 days.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block the cells with 5% BSA in PBS for 1 hour.

-

Immunostaining: Incubate the cells with the primary anti-α-SMA antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The presence of α-SMA stress fibers indicates myofibroblast differentiation. The percentage of α-SMA positive cells can be quantified.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of 1-oleoyl LPA on cell proliferation.

Figure 3: A typical experimental workflow for assessing the effect of 1-oleoyl LPA on cell proliferation.

Conclusion

1-Oleoyl LPA is a potent lipid mediator that plays a multifaceted role in the regulation of cell proliferation and differentiation. Its effects are mediated through a complex network of LPA receptors and downstream signaling pathways, resulting in diverse and cell-type-specific outcomes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the biological functions of 1-oleoyl LPA. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic interventions for a wide range of diseases, including cancer and fibrotic disorders. Further research is warranted to fully elucidate the intricate interplay between different LPA species, their receptors, and the cellular context in determining the ultimate physiological and pathological responses.

References

- 1. researchgate.net [researchgate.net]

- 2. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple actions of lysophosphatidic acid on fibroblasts revealed by transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of lysophosphatidic acid on proliferation of stellate cells and hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lysophosphatidic acid on differentiation of embryonic neural stem cells into neuroglial cells in rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. Lysophosphatidic acid inhibits neuronal differentiation of neural stem/progenitor cells derived from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of lysophosphatidic acid in proliferation and differentiation of intestinal epithelial cells | PLOS One [journals.plos.org]

- 12. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-1-Oleoyl Lysophosphatidic Acid: An In-Depth Technical Guide to its Racemic Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-1-Oleoyl-sn-glycero-3-phosphate, commonly referred to as (Rac)-1-Oleoyl LPA, is a pivotal lysophospholipid signaling molecule extensively utilized in biomedical research. As a racemic mixture, it is composed of equal parts (R)-1-Oleoyl-sn-glycero-3-phosphate and (S)-1-Oleoyl-sn-glycero-3-phosphate. This guide provides a comprehensive technical overview of the racemic nature of (Rac)-1-Oleoyl LPA, detailing the biological implications of its stereochemistry, methods for its characterization, and the signaling pathways it modulates.

The Significance of Chirality in LPA Signaling

Lysophosphatidic acid (LPA) exerts its pleiotropic effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. A notable and unusual characteristic of the LPA₁ , LPA₂ , and LPA₃ receptors is their apparent lack of stereoselectivity towards the glycerol backbone of LPA. Both the naturally occurring (R)-enantiomer (L-LPA) and the unnatural (S)-enantiomer (D-LPA) have been reported to be equipotent in various biological assays for these receptor subtypes[1]. This is a significant deviation from the typical high degree of stereospecificity observed for most GPCRs.

However, the lack of comprehensive data for LPA₄, LPA₅, and LPA₆, as well as for the enzymatic degradation of LPA enantiomers, necessitates a careful consideration of the racemic nature of commercially available 1-Oleoyl LPA in experimental design and data interpretation.

Quantitative Analysis of Enantiomeric Activity

While literature suggests equipotency at LPA₁₋₃, precise quantitative data comparing the binding affinities (Kᵢ) and functional potencies (EC₅₀) of the individual (R)- and (S)-enantiomers of 1-Oleoyl LPA across all six LPA receptors is not extensively available in a consolidated format. The following table summarizes the general understanding and highlights the existing knowledge gaps.

| Receptor | Parameter | (R)-1-Oleoyl LPA | (S)-1-Oleoyl LPA | Reference |

| LPA₁ | Kᵢ | Reported to be similar | Reported to be similar | [1] |

| EC₅₀ | Reported to be similar | Reported to be similar | [1] | |

| LPA₂ | Kᵢ | Reported to be similar | Reported to be similar | [1] |

| EC₅₀ | Reported to be similar | Reported to be similar | [1] | |

| LPA₃ | Kᵢ | Reported to be similar | Reported to be similar | [1] |

| EC₅₀ | Reported to be similar | Reported to be similar | [1] | |

| LPA₄ | Kᵢ | Data not available | Data not available | |

| EC₅₀ | Data not available | Data not available | ||

| LPA₅ | Kᵢ | Data not available | Data not available | |

| EC₅₀ | Data not available | Data not available | ||

| LPA₆ | Kᵢ | Data not available | Data not available | |

| EC₅₀ | Data not available | Data not available |

Note: The lack of specific Kᵢ and EC₅₀ values underscores the need for further research to fully characterize the stereochemical pharmacology of LPA receptors.

LPA Receptor Signaling Pathways

(Rac)-1-Oleoyl LPA, by activating its cognate receptors, triggers a cascade of intracellular signaling events. The primary signaling pathways are mediated by the coupling of LPA receptors to different families of heterotrimeric G proteins, including Gαᵢ/₀, Gαᵩ/₁₁, Gα₁₂/₁₃, and Gαₛ.

Figure 1. Overview of major LPA receptor signaling pathways activated by (Rac)-1-Oleoyl LPA.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-1-Oleoyl LPA

The synthesis of enantiomerically pure 1-Oleoyl LPA is crucial for dissecting the specific roles of each stereoisomer. A common strategy involves starting from a chiral precursor, such as (R)- or (S)-glycidol, followed by a series of protection, acylation, and phosphorylation steps.

Workflow for Enantioselective Synthesis:

Figure 2. General workflow for the enantioselective synthesis of (R)- and (S)-1-Oleoyl LPA.

A detailed protocol for the synthesis of 1-oleoyl-sn-glycerol, a precursor to 1-Oleoyl LPA, can be found in the literature, often involving enzymatic or chemical resolution steps.

Chiral HPLC for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying the enantiomers of 1-Oleoyl LPA. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are commonly employed.

Protocol Outline:

-

Column: Chiralcel OD-H (or similar polysaccharide-based chiral column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) or, for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS).

-

Sample Preparation: Dissolve the (Rac)-1-Oleoyl LPA in the mobile phase.

LPA Receptor Binding Assay ([³H]-LPA)

This competitive binding assay quantifies the affinity of unlabeled LPA enantiomers for LPA receptors by measuring their ability to displace a radiolabeled ligand, such as [³H]-LPA.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the LPA receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing MgCl₂ and BSA.

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]-LPA and varying concentrations of the unlabeled (R)- or (S)-1-Oleoyl LPA.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of LPA enantiomers to activate Gᵩ-coupled LPA receptors (LPA₁, LPA₂, LPA₃, LPA₄, and LPA₅), leading to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).

Protocol Outline:

-

Cell Culture: Plate cells expressing the LPA receptor of interest in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the (R)- or (S)-1-Oleoyl LPA to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the EC₅₀ value from the dose-response curve.

Workflow for Calcium Mobilization Assay:

Figure 3. Experimental workflow for the calcium mobilization assay.

Transwell Cell Migration Assay

This assay assesses the functional consequence of LPA receptor activation, particularly through Gαᵢ and Gα₁₂/₁₃ pathways, which are involved in cell migration.

Protocol Outline:

-

Cell Preparation: Serum-starve the cells of interest (e.g., cancer cells or fibroblasts) to reduce basal migration.

-

Assay Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate.

-

Chemoattractant: Add medium containing the (R)- or (S)-1-Oleoyl LPA to the lower chamber.

-

Cell Seeding: Seed the serum-starved cells into the upper chamber.

-

Incubation: Incubate for a period sufficient to allow cell migration through the membrane (typically 4-24 hours).

-

Quantification: Remove non-migrated cells from the upper surface of the membrane, and then fix, stain, and count the migrated cells on the lower surface.

Enzymatic Degradation Assay

Lipid phosphate phosphatases (LPPs) are key enzymes responsible for the degradation of extracellular LPA. Assessing the stereoselectivity of LPPs towards LPA enantiomers is important for understanding their differential bioavailability.

Protocol Outline:

-

Enzyme Source: Use purified LPPs or cell lysates/membranes containing LPP activity.

-

Substrate: Incubate the enzyme with either (R)- or (S)-1-Oleoyl LPA.

-

Reaction: Allow the dephosphorylation reaction to proceed for a set time.

-

Quantification: Measure the amount of remaining LPA or the amount of product (oleoyl-glycerol) formed using methods like LC-MS/MS or a colorimetric phosphate assay.

-

Data Analysis: Compare the rate of degradation for the two enantiomers.

Conclusion

The racemic nature of (Rac)-1-Oleoyl LPA presents a critical consideration for researchers in the field of lipid signaling. While evidence suggests a lack of stereoselectivity for LPA₁₋₃ receptors, the absence of comprehensive data for all LPA receptor subtypes and metabolic enzymes highlights the importance of using enantiomerically pure compounds for definitive studies. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and functional characterization of the individual (R)- and (S)-enantiomers of 1-Oleoyl LPA, enabling a more precise understanding of their distinct biological roles and contributions to the overall activity of the racemic mixture. This detailed approach is essential for the accurate interpretation of experimental results and for the development of targeted therapeutics aimed at the LPA signaling axis.

References

An In-depth Technical Guide on the Function of Oleoyl-LPA in Neuronal Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as an extracellular signaling molecule, regulating a vast array of cellular processes. It is not a single molecular entity but rather a class of molecules with varying fatty acid chain lengths and saturation levels. Among these, 1-oleoyl-sn-glycero-3-phosphate (18:1 Oleoyl-LPA) is one of the most abundant and widely studied species, particularly within the nervous system.[1] LPA exerts its effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[2][3] These receptors are dynamically expressed throughout the developing brain, including in the neocortex, hippocampus, and cerebellum, suggesting a pivotal role for LPA signaling in shaping the central nervous system (CNS).[1][4]

Dysregulation of LPA signaling is implicated in various neurological and psychiatric disorders, highlighting its importance in both normal development and pathological conditions.[3][5] This technical guide provides a comprehensive overview of the core functions of oleoyl-LPA in neuronal development, details its primary signaling pathways, summarizes key quantitative data, and offers detailed protocols for essential experimental assays.

Core Functions of Oleoyl-LPA in Neuronal Development

Oleoyl-LPA is a pleiotropic signaling molecule that influences multiple critical events during the formation of the nervous system, from the fate of neural progenitors to the myelination of axons.

Neurite Retraction and Growth Cone Collapse

One of the most well-documented effects of oleoyl-LPA on neurons is the induction of rapid neurite retraction and growth cone collapse.[1][6] This process is crucial for refining neuronal connections and guiding axons to their correct targets during development. When applied to cultured neuronal cells, such as N1E-115 or Neuro2a cells, oleoyl-LPA at low micromolar concentrations causes neurites to retract within minutes.[2][6] This morphological change is primarily driven by the contraction of the actomyosin cytoskeleton.[2] The primary signaling cascade responsible for this effect is the activation of the RhoA/ROCK pathway.[6][7]

Neuronal Migration

The migration of newly generated neurons from their birthplace to their final position in the cortex is a fundamental step in brain development. Oleoyl-LPA has been identified as an extracellular signal that can influence the morphology and motility of young, postmitotic neurons.[8][9] Studies using cortical explant cultures have shown that exogenous LPA can affect neuronal migration, potentially by altering the actin cytoskeleton and promoting microtubule rearrangement.[6][9] The precise role of LPA as a chemoattractant or chemorepellent can be context-dependent, influenced by the specific LPA receptor subtypes expressed and the surrounding microenvironment.

Neurogenesis and Neuronal Differentiation

Oleoyl-LPA plays a complex, often context-dependent role in the proliferation and differentiation of neural progenitor cells (NPCs).[4][5] It can stimulate the differentiation of cultured mouse and rat NPCs into neurons.[4] Specifically, LPA has been shown to promote the commitment of cortical neuroblasts to a neuronal lineage through the LPA₁-Gᵢ/ₒ pathway.[5][6] This is evidenced by an increase in the proportion of MAP2-positive neurons and a corresponding decrease in oligodendrocyte precursors in neurosphere cultures treated with LPA.[5] However, in other contexts, such as with human embryonic stem cell-derived NSCs, LPA can inhibit neurosphere formation and subsequent neuronal differentiation.[4][10] These differing effects underscore the complexity of LPA signaling, which is likely modulated by the specific developmental stage, cell type, and receptor expression profile.

Oligodendrocyte Differentiation and Myelination

Oligodendrocytes are the myelinating cells of the CNS, and their proper development is essential for rapid nerve impulse conduction. LPA signaling is increasingly recognized as a key regulator of oligodendrocyte maturation. The LPA₁ receptor is expressed in differentiating oligodendrocytes, and its absence in knockout mice leads to defects in cortical myelination, characterized by reduced levels of myelin proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP/DM20).[11][12] Conversely, the LPA₆ receptor appears to act as a negative modulator; its activation is restricted to earlier maturation stages, and its absence leads to precocious oligodendrocyte maturation.[13] Exogenous LPA application can promote the formation of membranous structures and increase MBP mRNA levels in cultured oligodendrocytes, suggesting a role in the later stages of their maturation.[14]

Signaling Pathways of Oleoyl-LPA

Oleoyl-LPA initiates intracellular signaling by binding to its cognate LPA receptors on the cell surface. These receptors couple to several families of heterotrimeric G proteins, primarily Gα₁₂/₁₃, Gαᵢ/ₒ, and Gαᵩ, to activate downstream effector pathways.[3][15]

-

Gα₁₂/₁₃ Pathway: This is the canonical pathway responsible for LPA-induced changes in cell morphology, such as neurite retraction. Upon receptor activation, Gα₁₂/₁₃ stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Active, GTP-bound RhoA then activates Rho-associated kinase (ROCK), which phosphorylates and activates downstream targets like myosin light chain, promoting actomyosin contractility and cytoskeletal reorganization.[2][16]

-

Gαᵢ/ₒ Pathway: Coupling through Gαᵢ/ₒ leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7] These pathways are generally associated with cell survival, proliferation, and differentiation. For instance, the LPA₁-mediated commitment of neuroblasts to a neuronal lineage is dependent on the Gαᵢ/ₒ pathway.[5][6]

-

Gαᵩ Pathway: Activation of Gαᵩ stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is involved in a variety of cellular responses, including proliferation and differentiation.

These pathways are not mutually exclusive and can exhibit significant crosstalk, allowing oleoyl-LPA to elicit a wide range of specific cellular responses depending on the receptor subtype and cellular context.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of oleoyl-LPA on various aspects of neuronal development.

Table 1: Effects of Oleoyl-LPA on Neurite Retraction and RhoA Activation

| Cell Type | Assay | Oleoyl-LPA Concentration | Time Point | Observed Effect | Citation |

|---|---|---|---|---|---|

| N1E-115 Neuroblastoma | Neurite Retraction | 1 µM | 30 seconds | Onset of growth cone collapse | [2] |

| N1E-115 Neuroblastoma | Neurite Retraction | 1 µM | 3 minutes | Complete neurite retraction and cell rounding | [2] |

| Neuro2a Neuroblastoma | Neurite Retraction | 5 µM | 1 hour | Near complete reduction of extended processes | [17] |

| N1E-115 Neuroblastoma | RhoA Activation | 1 µM | 30 seconds | Detectable activation of endogenous RhoA | [2] |

| N1E-115 Neuroblastoma | RhoA Activation | 1 µM | 3 minutes | Maximal activation of endogenous RhoA |[2] |

Table 2: Effects of Oleoyl-LPA on Neuronal Progenitor Cell (NPC) Fate

| Cell Source | Assay | Oleoyl-LPA Concentration | Observation Period | Observed Effect | Citation |

|---|---|---|---|---|---|

| Mouse Cortical NPCs | Neurosphere Differentiation | 1 µM | Differentiation | Increased proportion of MAP2+ neurons | [5] |

| Mouse Cortical NPCs | Neurosphere Differentiation | 1 µM | Differentiation | Decreased proportion of MBP+ oligodendrocytes | [5] |

| Human ESC-derived NSCs | Neurosphere Formation | 10 µM | Formation | Inhibition of neurosphere formation | [10] |

| Human ESC-derived NSCs | Neuronal Differentiation | 10 µM | Differentiation | Inhibition of differentiation towards neurons |[10] |

Table 3: Effects of Oleoyl-LPA on Oligodendrocyte Differentiation

| Cell Source | Assay | Oleoyl-LPA Concentration | Observation Period | Observed Effect | Citation |

|---|---|---|---|---|---|

| Rat Primary Oligodendrocytes | Immunocytochemistry | Not specified | Maturation | Increased number of MBP-positive cells | [14] |

| Rat Primary Oligodendrocytes | qRT-PCR | Not specified | Maturation | Increased mRNA levels for MBP |[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of oleoyl-LPA in neuronal development.

Protocol 1: Neurite Retraction Assay

This protocol is designed to quantitatively assess the effect of oleoyl-LPA on the morphology of differentiated neuronal cells.

1. Cell Culture and Differentiation: a. Plate Neuro2a (N2a) mouse neuroblastoma cells on poly-L-lysine-coated coverslips in 6-well plates. b. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until 50-60% confluent. c. Induce differentiation by replacing the medium with DMEM containing 2% FBS and 10-20 µM retinoic acid. d. Culture for 24-48 hours until cells exhibit a neuron-like phenotype with long neurites.[17]

2. Treatment: a. Prepare a 5 mM stock solution of 1-oleoyl-LPA in 0.1% fatty-acid-free Bovine Serum Albumin (BSA) in PBS.[17] b. Gently replace the differentiation medium with serum-free DMEM. Serum-starve the cells for 2-4 hours. c. Treat the differentiated cells with the desired final concentration of oleoyl-LPA (e.g., 1-10 µM) or vehicle control (0.1% BSA in PBS).

3. Data Acquisition and Analysis: a. Acquire phase-contrast images of the same fields at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) after LPA addition using a live-cell imaging system. b. Alternatively, fix cells at desired endpoints with 4% paraformaldehyde (PFA) in PBS for 15 minutes. c. For fixed cells, permeabilize with 0.1% Triton X-100 and stain for F-actin (Phalloidin) and neuronal morphology (β-III Tubulin). d. Quantitative Analysis: Measure the length of the longest neurite for at least 50 cells per condition using image analysis software (e.g., ImageJ/Fiji). A cell is considered to have retracted if its neurite length is less than the diameter of its cell body. Calculate the percentage of retracted cells for each condition.

Protocol 2: RhoA Activation Assay (Rhotekin Pull-Down)

This assay specifically measures the amount of active, GTP-bound RhoA in neuronal cells following oleoyl-LPA stimulation.[2]

1. Cell Culture and Treatment: a. Culture N1E-115 neuronal cells in DMEM with 10% FBS. b. Differentiate cells if necessary, then serum-starve overnight. c. Stimulate cells with 1 µM oleoyl-LPA for various time points (e.g., 0, 0.5, 1, 3, 5 minutes).

2. Cell Lysis and Pull-Down: a. Immediately terminate the stimulation by washing cells with ice-cold PBS. b. Lyse cells on ice in a magnesium-containing lysis buffer (e.g., 50 mM Tris pH 7.2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 500 mM NaCl, 10 mM MgCl₂, protease/phosphatase inhibitors). c. Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C. d. Incubate a portion of the supernatant with a GST-fusion protein of the Rho-binding domain (RBD) of Rhotekin (GST-RBD) coupled to glutathione-agarose beads for 45-60 minutes at 4°C with gentle rotation.

3. Western Blot Analysis: a. Collect the beads by centrifugation and wash 3-4 times with lysis buffer. b. Elute the bound proteins by boiling in SDS-PAGE sample buffer. c. Resolve the samples by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a specific anti-RhoA monoclonal antibody. e. Also, run a fraction of the total cell lysate ("input") to show equal loading of total RhoA protein across samples. f. Visualize bands using chemiluminescence and quantify band intensity to determine the relative amount of active RhoA.

Protocol 3: Neuronal Migration (Boyden Chamber) Assay

This protocol describes a method to assess the chemotactic effect of oleoyl-LPA on neuronal cells using a transwell system.

1. Preparation: a. Use transwell inserts with a suitable pore size for your neuronal cell type (typically 5 or 8 µm). b. If studying migration through an extracellular matrix (invasion), coat the top of the insert membrane with a thin layer of Matrigel and allow it to solidify. c. Prepare chemoattractant medium: serum-free culture medium containing the desired concentration of oleoyl-LPA (e.g., 1-10 µM). Use serum-free medium alone as a negative control. d. Add 600 µL of chemoattractant medium to the lower wells of a 24-well plate.

2. Cell Seeding: a. Harvest neuronal cells and resuspend them in serum-free medium at a concentration of 1-2 x 10⁵ cells/mL. b. Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert. c. Carefully place the inserts into the lower wells containing the chemoattractant.

3. Incubation and Staining: a. Incubate the plate at 37°C in a CO₂ incubator for a period determined by the migratory capacity of the cells (e.g., 6-24 hours). b. After incubation, remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells. c. Fix the migrated cells on the bottom of the membrane with 4% PFA or methanol for 15-20 minutes. d. Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.

4. Data Analysis: a. Wash the inserts gently in water to remove excess stain and allow them to air dry. b. Image the bottom of the membrane using a microscope. c. Quantitative Analysis: Count the number of migrated cells in several (e.g., 5-10) representative fields of view for each insert. Calculate the average number of migrated cells per field for each condition.

Protocol 4: Oligodendrocyte Differentiation Assay

This protocol is used to evaluate the effect of oleoyl-LPA on the maturation of oligodendrocyte precursor cells (OPCs).

1. OPC Culture: a. Isolate OPCs from neonatal rat cortex or use an OPC cell line. b. Culture OPCs in a proliferation medium (e.g., DMEM/F12 with PDGF and bFGF) on poly-D-lysine coated plates. c. To induce differentiation, switch the cells to a differentiation medium (e.g., DMEM/F12 with T3 hormone and no mitogens).

2. Treatment: a. Add desired concentrations of oleoyl-LPA (e.g., 0.1-5 µM) or vehicle control to the differentiation medium. b. Culture the cells for several days (e.g., 3-5 days), replacing the medium with fresh LPA-containing differentiation medium every 2 days.

3. Analysis of Differentiation Markers: a. Immunocytochemistry: i. At the end of the culture period, fix the cells with 4% PFA. ii. Stain with antibodies against markers of different oligodendrocyte stages: O4 (pre-oligodendrocyte), and Myelin Basic Protein (MBP) (mature, myelinating oligodendrocyte).[14] iii. Counterstain with a nuclear dye (e.g., DAPI). iv. Quantitative Analysis: Image the cells and count the total number of cells (DAPI), and the number of cells positive for O4 and MBP. Express the data as the percentage of total cells that are positive for each marker. b. qRT-PCR: i. Lyse cells at desired time points and extract total RNA. ii. Perform reverse transcription to generate cDNA. iii. Use real-time PCR to quantify the relative mRNA expression levels of key myelin genes, such as Mbp and Plp1, normalizing to a housekeeping gene.[14]

Conclusion

18:1 Oleoyl-LPA is a critical lipid signaling molecule that exerts profound and diverse effects on the developing nervous system. Through a network of G protein-coupled receptors and downstream signaling cascades, most notably the Gα₁₂/₁₃-RhoA pathway, it finely tunes essential processes including neurite morphogenesis, cell migration, and the lineage commitment of neural progenitors. The ability of oleoyl-LPA to both inhibit neurite outgrowth and promote neuronal and glial differentiation highlights its role as a key environmental cue that helps orchestrate the complex architecture of the brain. Understanding the precise mechanisms of oleoyl-LPA action holds significant promise for developing novel therapeutic strategies for neurodevelopmental disorders and for promoting repair in the context of CNS injury and demyelinating diseases. Further research focusing on the interplay between different LPA receptor subtypes and their cross-talk with other signaling pathways will be crucial for fully harnessing the therapeutic potential of targeting this system.

References

- 1. The Neurite Retraction Induced by Lysophosphatidic Acid Increases Alzheimer's Disease-like Tau Phosphorylation | Publicación [silice.csic.es]

- 2. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Receptor-dependent Secondary Effects via Astrocytes Promote Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Lysophosphatidic acid stimulates neuronal differentiation of cortical neuroblasts through the LPA1-G(i/o) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent Regulation of Neuronal Differentiation and Erk and Akt Kinases in Human Neural Progenitor Cells by Lysophosphatidic Acid, Sphingosine 1-Phosphate, and LIF: Specific Roles for the LPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [iro.uiowa.edu]

- 9. researchgate.net [researchgate.net]

- 10. Lysophosphatidic acid inhibits neuronal differentiation of neural stem/progenitor cells derived from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loss of lysophosphatidic acid receptor LPA1 alters oligodendrocyte differentiation and myelination in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Lysophosphatidic Acid in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysophosphatidic acid signaling via LPA6: a negative modulator of developmental oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic acid can support the formation of membranous structures and an increase in MBP mRNA levels in differentiating oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophosphatidic Acid Induces Neurite Retraction in Differentiated Neuroblastoma Cells via GSK-3β Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of 1-Oleoyl Lysophosphatidic Acid and G-Protein Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between 1-Oleoyl lysophosphatidic acid (LPA 18:1) and its cognate G-protein coupled receptors (GPCRs). LPA, a bioactive phospholipid, plays a crucial role in a myriad of physiological and pathological processes, making its receptors attractive targets for therapeutic intervention. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the intricate signaling networks involved.

Core Concepts

1-Oleoyl lysophosphatidic acid is a specific molecular species of LPA, characterized by an 18-carbon oleoyl acyl chain at the sn-1 position. It exerts its biological effects by binding to a family of at least six GPCRs, designated LPA1 through LPA6. These receptors, upon activation, couple to various heterotrimeric G-proteins, initiating a cascade of intracellular signaling events that regulate cellular processes such as proliferation, migration, and survival.[1][2] The diversity of LPA receptors and their downstream signaling pathways allows for a complex and finely tuned cellular response to this lipid mediator.

Data Presentation: Quantitative Analysis of 1-Oleoyl-LPA and LPA Receptor Interactions

The binding affinity and potency of 1-Oleoyl-LPA for its receptors are critical parameters in understanding its biological function. The following table summarizes key quantitative data from various studies. It is important to note that values can vary depending on the experimental system and assay conditions.

| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| LPA1 | 1-Oleoyl-LPA | Free-Solution Assay (FSA-CIR) | KD | 2.08 ± 1.32 | B103 (Rat Neuroblastoma) | [3] |

| LPA1 | 1-Oleoyl-LPA | Radioligand Binding (RLB) | KD | 68.9 | --- | |

| LPA1 | 1-Oleoyl-LPA | Calcium Mobilization | EC50 | 146 ± 74 | B103 (Rat Neuroblastoma) | [4] |

| LPA1 | 1-Oleoyl-LPA | cAMP Assay | EC50 | 0.345 ± 0.202 | B103 (Rat Neuroblastoma) | [4] |

| LPA1 | 1-Oleoyl-LPA | Calcium Mobilization | pEC50 = 7.25 | ~56 | CHO (Chinese Hamster Ovary) | [5] |

| LPA2 | 1-Oleoyl-LPA | Calcium Mobilization | pEC50 = 7.97 | ~10.7 | CHO (Chinese Hamster Ovary) | [5] |

| LPA2 | 1-Oleoyl-LPA | Radioligand Binding (RLB) | KD | 63.7 | --- | |

| LPA3 | 1-Oleoyl-LPA | Receptor Phosphorylation | EC50 | 270 ± 70 | HEK 293 (Human Embryonic Kidney) | [6] |

| LPA3 | 1-Oleoyl-LPA | Calcium Mobilization | EC50 | 300 | HEK 293 (Human Embryonic Kidney) | [6] |

| LPA4 | 1-Oleoyl-LPA | Radioligand Binding | KD | ~45 | RH7777 (Rat Hepatoma) | [7] |

| LPA4 | 1-Oleoyl-LPA | Radioligand Binding (RLB) | KD | 99.6 | --- | |

| LPA5 | 1-Oleoyl-LPA | Radioligand Binding (RLB) | KD | 88.6 | --- | |

| LPA6 | 1-Oleoyl-LPA | cAMP Assay | EC50 | ~1000 | RH7777 (Rat Hepatoma) | [1] |

Signaling Pathways

Upon binding of 1-Oleoyl-LPA, LPA receptors undergo a conformational change, enabling them to act as guanine nucleotide exchange factors (GEFs) for heterotrimeric G-proteins. The specific G-protein activated (Gαq/11, Gαi/o, Gα12/13, or Gαs) depends on the receptor subtype and the cellular context, leading to distinct downstream signaling cascades.[1]

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by LPA receptors leads to the stimulation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[9] DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, influencing processes such as cell growth and differentiation.

Gαi/o Signaling Pathway

The Gαi/o pathway is primarily inhibitory.[8][10] Activation of Gαi/o by LPA receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, the βγ subunits of the G-protein can activate other signaling molecules, including phospholipase C and ion channels.

Gα12/13 Signaling Pathway

The Gα12/13 pathway is critically involved in regulating the actin cytoskeleton.[8][10] Upon activation by LPA receptors, Gα12/13 activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation, stress fiber formation, and cell contraction. This pathway is fundamental to cell migration and morphological changes.

Experimental Protocols

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample.[3]

Objective: To quantify the binding of a radiolabeled ligand to LPA receptors.

Materials:

-

Cells or tissues expressing the LPA receptor of interest.

-

Radiolabeled 1-Oleoyl-LPA (e.g., [3H]LPA).

-

Unlabeled 1-Oleoyl-LPA.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% fatty acid-free BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation, a fixed concentration of radiolabeled LPA, and varying concentrations of unlabeled LPA (for competition assays) or only varying concentrations of radiolabeled LPA (for saturation assays).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-